

Early Phase Clinical Trial Data for Carmoterol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carmoterol hydrochloride	
Cat. No.:	B1361783	Get Quote

For Researchers, Scientists, and Drug Development Professionals

- A comprehensive analysis of the early clinical development of the discontinued ultra-long-acting β2-agonist, carmoterol (TA-2005, CHF-4226), focusing on its pharmacokinetic, pharmacodynamic, and safety profile in healthy volunteers and patients with chronic obstructive pulmonary disease (COPD) and asthma.

Introduction

Carmoterol is an experimental, non-catechol, ultra-long-acting β 2-adrenoreceptor agonist (ultra-LABA) that was under investigation for the treatment of obstructive airway diseases, including asthma and chronic obstructive pulmonary disease (COPD). Developed by Chiesi Farmaceutici, carmoterol showed high potency and selectivity for the β 2-adrenergic receptor in preclinical studies.[1] Its development, however, was discontinued around 2010 as it was not considered to have a competitive profile.[2] This document provides a detailed overview of the available data from early-phase clinical trials, offering valuable insights for researchers in the field of respiratory drug development.

Core Data Summary Pharmacokinetics in Healthy Volunteers (Phase I)

A Phase I clinical trial (NCT00777595) was conducted to evaluate the safety, tolerability, and pharmacokinetics of carmoterol in healthy volunteers. The study was a single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple



ascending dose (MAD) trial. While specific pharmacokinetic parameters (Cmax, AUC) from this study are not publicly available in detail, the design is standard for early-phase trials and aimed to establish the drug's profile in humans.

Another key Phase I study (NCT00777595) in healthy volunteers focused on the potential effects of carmoterol on the QTc interval.[3] This was a randomized, double-blind, placebo- and active-controlled crossover study. The primary objective was to assess the effect of single therapeutic and supratherapeutic doses of inhaled carmoterol on ventricular repolarization. The relationship between carmoterol plasma concentrations and QTc interval changes was a secondary objective.[3]

Table 1: Pharmacokinetic Parameters of Carmoterol (Data Not Publicly Available)

Parameter	Single Ascending Dose (SAD)	Multiple Ascending Dose (MAD)
Cmax	Data not available	Data not available
Tmax	Data not available	Data not available
AUC	Data not available	Data not available
Half-life	Data not available	Data not available

Efficacy and Safety in Patients with COPD (Phase II)

A dose-finding study (NCT00605891) evaluated the efficacy and safety of different doses of carmoterol administered via a pressurized metered-dose inhaler (pMDI) in patients with moderate to severe COPD.

Table 2: Efficacy of Carmoterol in Patients with COPD (Trough FEV1)



Treatment Group	Dosing Regimen	Change in Trough FEV1 (mL)	Comparator (Salmeterol)
Carmoterol 1 μg	Once Daily	Data not available	-
Carmoterol 2 μg	Once Daily	Data not available	-
Carmoterol 4 μg	Once Daily	Data not available	-
Salmeterol 50 μg	Twice Daily	Data not available	Baseline

While the specific quantitative outcomes for FEV1 changes are not detailed in publicly accessible documents, the study aimed to identify an optimal dosing regimen for further development.

Efficacy and Safety in Patients with Asthma (Phase II)

Carmoterol was also investigated in combination with the inhaled corticosteroid (ICS) budesonide for the treatment of asthma. A study by Poli et al. (2009) assessed the systemic exposure of this combination. The development of carmoterol as a monotherapy was halted, with plans to continue its development in a fixed-dose combination with a corticosteroid.[4]

Table 3: Pharmacokinetics of Carmoterol in Combination with Budesonide in Asthma Patients

Parameter	Carmoterol + Budesonide
Carmoterol Cmax	Data not available
Carmoterol AUC	Data not available
Budesonide Cmax	Data not available
Budesonide AUC	Data not available

Experimental Protocols Phase I QTc Interval Study in Healthy Volunteers (NCT00777595)



- Study Design: Randomized, double-blind, placebo- and moxifloxacin-controlled, crossover study.
- Participants: Healthy adult male and female subjects.
- Inclusion Criteria (selected):
 - Age 18-55 years.
 - Body Mass Index (BMI) between 18 and 30 kg/m².
 - Normal blood pressure.
 - Normal 12-lead ECG with QTcF interval < 450 msec for males and < 470 msec for females.[3]
 - Serum potassium ≥ 4.0 mEq/L.[2]
- Interventions:
 - Single therapeutic dose of inhaled carmoterol.
 - Single supratherapeutic dose of inhaled carmoterol.
 - Placebo.
 - Moxifloxacin (positive control).
- Primary Outcome: Effect of carmoterol on the QTc interval compared to placebo.
- · Secondary Outcomes:
 - Relationship between QTc interval duration and carmoterol plasma concentrations.[3]
 - Pharmacokinetics and urinary excretion of carmoterol.[3]
 - Safety and tolerability.



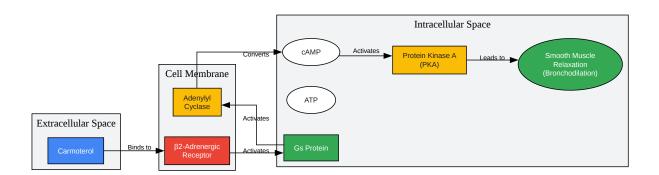
Phase II Dose-Finding Study in COPD Patients (NCT00605891)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with moderate to very severe COPD.
- Interventions:
 - Carmoterol pMDI 1.0 μg once daily.
 - Carmoterol pMDI 2.0 μg once daily.[1]
 - Carmoterol pMDI 4.0 μg once daily.[1]
 - Salmeterol 50 μg Dry Powder Inhaler (DPI) twice daily (active comparator).[1]
 - Placebo pMDI once daily.[1]
- Primary Outcome: Change from baseline in trough FEV1.
- Secondary Outcomes: Other pulmonary function tests, safety, and tolerability.

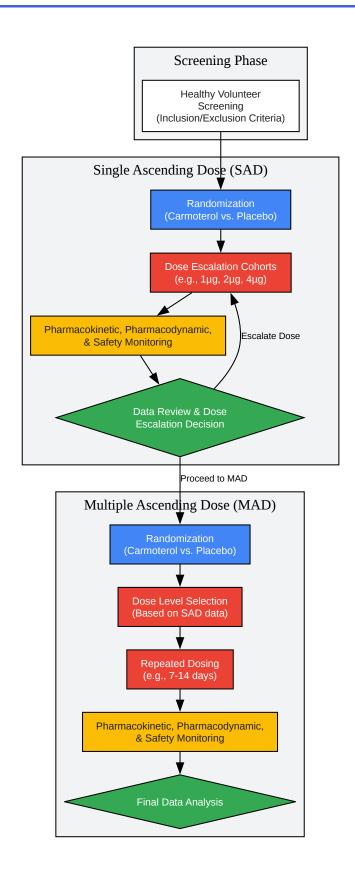
Signaling Pathway and Experimental Workflow Carmoterol Signaling Pathway

As a $\beta2$ -adrenergic receptor agonist, carmoterol is expected to follow the canonical signaling pathway of this drug class. Upon binding to the $\beta2$ -adrenergic receptor on airway smooth muscle cells, it activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biotechhunter.com [biotechhunter.com]
- 2. ichgcp.net [ichgcp.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. chiesigroup.cn [chiesigroup.cn]
- To cite this document: BenchChem. [Early Phase Clinical Trial Data for Carmoterol: A
 Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1361783#early-phase-clinical-trial-data-for-carmoterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com